An In-depth Technical Guide to 1,1-di(p-Tolyl)ethylene: Molecular Structure, Synthesis, and Applications
An In-depth Technical Guide to 1,1-di(p-Tolyl)ethylene: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-di(p-Tolyl)ethylene is an organic compound of significant interest in various fields of chemical research and development, including polymer science and materials science. Its unique molecular structure, characterized by the presence of two para-tolyl groups attached to a single carbon of an ethylene unit, imparts specific chemical properties that make it a valuable building block and research tool. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and a discussion of its known applications.
Molecular Identity and Physicochemical Properties
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IUPAC Name: 1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene[1]
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Synonyms: Benzene, 1,1'-ethenylidenebis(4-methyl-; 1,1'-ethene-1,1-diylbis(4-methylbenzene)[2]
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Molecular Weight: 208.30 g/mol [1]
A summary of key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Boiling Point | 316.1°C at 760 mmHg | [2] |
| Density | 0.971 g/cm³ | [2] |
| Refractive Index | 1.565 | [2] |
| Flash Point | 150.5°C | [2] |
Molecular Structure and Formula
The molecular formula of 1,1-di(p-tolyl)ethylene is C₁₆H₁₆, and its structure features a central ethylene double bond.[2][3] One of the carbons of the double bond is attached to two hydrogen atoms, while the other is bonded to two para-tolyl groups. The tolyl groups are benzene rings substituted with a methyl group at the para position.
The central carbon atom bonded to the two tolyl groups is sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. The other carbon of the ethylene unit is also sp² hybridized. The presence of the bulky tolyl groups can lead to some steric strain, which may cause slight deviations from ideal bond angles.
Caption: Molecular structure of 1,1-di(p-Tolyl)ethylene.
Synthesis of 1,1-di(p-Tolyl)ethylene
A robust and commonly employed method for the synthesis of 1,1-di(p-tolyl)ethylene involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration.
Step 1: Grignard Reaction - Synthesis of 1,1-di(p-tolyl)ethanol
This step involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with an appropriate ester, such as ethyl acetate. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Two equivalents of the Grignard reagent are required to form the tertiary alcohol.
Caption: Workflow for the synthesis of 1,1-di(p-Tolyl)ethylene.
Experimental Protocol:
Materials:
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Magnesium turnings
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p-Bromotoluene
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Anhydrous diethyl ether
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Ethyl acetate
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p-Toluenesulfonic acid monohydrate
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Toluene
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the Grignard formation, which is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The remaining p-bromotoluene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Ethyl Acetate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl acetate in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
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Work-up and Isolation of 1,1-di(p-tolyl)ethanol: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-di(p-tolyl)ethanol.
Step 2: Dehydration of 1,1-di(p-tolyl)ethanol
The crude tertiary alcohol is then dehydrated to the corresponding alkene using an acid catalyst.
Procedure:
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The crude 1,1-di(p-tolyl)ethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.
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The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
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Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
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The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude 1,1-di(p-tolyl)ethylene is then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure product.
Spectroscopic Characterization
The structure of 1,1-di(p-tolyl)ethylene can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR | Expected signals include singlets for the vinylic protons and the methyl protons of the tolyl groups, as well as multiplets for the aromatic protons. |
| ¹³C NMR | Characteristic peaks for the sp² hybridized carbons of the ethylene and aromatic rings, as well as a peak for the methyl carbons. |
| IR Spectroscopy | Key absorptions would include C=C stretching for the alkene and aromatic rings, and C-H stretching for the aromatic and methyl groups. |
| Mass Spectrometry | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (approximately 208).[1][4] |
Reactivity and Applications
1,1-di(p-Tolyl)ethylene exhibits reactivity characteristic of alkenes, particularly those with geminal aromatic substitution. The double bond is electron-rich and susceptible to electrophilic addition reactions.
A significant application of 1,1-di(p-tolyl)ethylene is in the field of polymer chemistry, where it acts as a versatile radical scavenger.[5] Its ability to react with and trap radical species makes it a useful tool for studying and controlling radical polymerization processes. This property is analogous to that of its parent compound, 1,1-diphenylethylene, which is known to mediate radical polymerizations.
Furthermore, derivatives of 1,1-di(p-tolyl)ethylene can be incorporated into polymer chains to modify their properties, such as thermal stability and photo-reactivity. It can also be used as a comonomer in certain polymerization reactions. For instance, it can be used as a modifier for polystyrene in building materials.[6]
Safety and Handling
Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling 1,1-di(p-tolyl)ethylene and the reagents used in its synthesis. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
1,1-di(p-Tolyl)ethylene is a valuable organic compound with a well-defined molecular structure and accessible synthetic route. Its utility as a radical scavenger and a monomer in polymer synthesis underscores its importance in materials science and organic chemistry research. The detailed synthetic protocol and structural information provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
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1,1-di(p-tolyl)ethylene (C16H16) - PubChemLite. Available at: [Link]
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1,1-Di-o-tolylethylene | C16H16 | CID 137764 - PubChem. Available at: [Link]
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1,1-Di(p-tolyl)ethylene | C16H16 | CID 137765 - PubChem - NIH. Available at: [Link]
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1,1-Di(p-tolyl)ethylene: a versatile radical scavenger | Semantic Scholar. Available at: [Link]
Sources
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